4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole is a versatile organic compound characterized by its unique structure, which includes an ethenyl group, a methoxyethyl group, and a pyrazole ring with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-ketoesters or β-diketones under acidic conditions.
Introduction of Substituents: The ethenyl group can be introduced via an alkylation reaction using ethylene derivatives, while the methoxyethyl group can be added through nucleophilic substitution reactions involving methoxyethanol.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the methyl groups at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an ethylene oxide derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide and reaction conditions such as elevated temperatures are employed.
Major Products Formed:
Oxidation: Ethylene oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various functionalized pyrazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 4-ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrazole Derivatives: Other pyrazole derivatives with different substituents.
Ethenyl Compounds: Compounds containing ethenyl groups in various positions.
Methoxyethyl Compounds: Compounds with methoxyethyl groups in different chemical environments.
Uniqueness: 4-Ethenyl-1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethenyl-1-(2-methoxyethyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-10-8(2)11-12(9(10)3)6-7-13-4/h5H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSPSPVQHAJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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